N-methyl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid
Description
N-methyl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a methyl group attached to a nitrogen atom, along with a butan-1-amine backbone and phenoxyphenoxy substituents. The oxalic acid component is often used to form a salt with the amine, enhancing its stability and solubility.
Properties
IUPAC Name |
N-methyl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.C2H2O4/c1-18-12-5-6-13-19-16-10-7-11-17(14-16)20-15-8-3-2-4-9-15;3-1(4)2(5)6/h2-4,7-11,14,18H,5-6,12-13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJXLSOEYGHIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCOC1=CC(=CC=C1)OC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(3-phenoxyphenoxy)butan-1-amine typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 3-phenoxyphenol with an appropriate alkylating agent to form 3-phenoxyphenoxyalkane.
Amination: The intermediate is then subjected to amination using N-methylamine under controlled conditions to yield N-methyl-4-(3-phenoxyphenoxy)butan-1-amine.
Salt Formation: Finally, the amine is reacted with oxalic acid to form the oxalate salt, which enhances its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of N-methyl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Including crystallization and filtration to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(3-phenoxyphenoxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Corresponding oxides and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
N-methyl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N-methyl-4-(3-phenoxyphenoxy)butan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-phenylpropan-2-amine: A structurally similar compound with different substituents.
N-methyl-3-phenyl-3-(4-trifluoromethylphenoxy)propan-1-amine: Another related compound with a trifluoromethyl group.
Uniqueness
N-methyl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid is unique due to its specific substituents and the presence of the oxalic acid component, which enhances its stability and solubility compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
